N-(4-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine N-(4-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8988993
InChI: InChI=1S/C24H27N3O/c1-2-28-23-12-10-20(11-13-23)18-25-27-16-14-26(15-17-27)19-22-8-5-7-21-6-3-4-9-24(21)22/h3-13,18H,2,14-17,19H2,1H3/b25-18+
SMILES: CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Molecular Formula: C24H27N3O
Molecular Weight: 373.5 g/mol

N-(4-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

CAS No.:

Cat. No.: VC8988993

Molecular Formula: C24H27N3O

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine -

Specification

Molecular Formula C24H27N3O
Molecular Weight 373.5 g/mol
IUPAC Name (E)-1-(4-ethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Standard InChI InChI=1S/C24H27N3O/c1-2-28-23-12-10-20(11-13-23)18-25-27-16-14-26(15-17-27)19-22-8-5-7-21-6-3-4-9-24(21)22/h3-13,18H,2,14-17,19H2,1H3/b25-18+
Standard InChI Key DNEDJZAWCFNVLY-XIEYBQDHSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
SMILES CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Canonical SMILES CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a 4-ethoxybenzylidene group (C₆H₄-O-C₂H₅) and at the 4-position with a 1-naphthylmethyl moiety (C₁₀H₇-CH₂). The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the naphthylmethyl group contributes to aromatic stacking interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₇N₃O
Molecular Weight373.5 g/mol
IUPAC Name(E)-1-(4-ethoxyphenyl)-N-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}methanimine
SMILESCCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Synthesis and Reaction Mechanisms

Primary Synthetic Route

The compound is synthesized via a Schiff base condensation between 4-ethoxybenzaldehyde and 4-(1-naphthylmethyl)-1-piperazinamine under mild acidic or basic conditions.

Reaction Scheme:

4-Ethoxybenzaldehyde+4-(1-Naphthylmethyl)-1-piperazinamineEtOH, ΔN-(4-Ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine+H₂O\text{4-Ethoxybenzaldehyde} + \text{4-(1-Naphthylmethyl)-1-piperazinamine} \xrightarrow{\text{EtOH, Δ}} \text{N-(4-Ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine} + \text{H₂O}

Table 2: Optimal Synthesis Conditions

ParameterCondition
SolventEthanol or DMF
TemperatureReflux (70–80°C)
CatalystNone or anhydrous Na₂SO₄
Reaction Time4–6 hours

Alternative Methodologies

Patent CN101824009A describes piperazine intermediate synthesis via condensation of N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline with p-methoxyaniline in dimethylformamide (DMF) under alkaline conditions . Although this method targets posaconazole intermediates, it highlights the versatility of piperazine derivatives in pharmaceutical synthesis and suggests potential adaptations for synthesizing N-(4-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine .

TargetPotential Interaction Mechanism
Fungal CYP51Inhibition of ergosterol synthesis
AcetylcholinesteraseCompetitive inhibition at catalytic site
Bacterial topoisomerase IVDNA replication interference

Comparative Analysis with Analogous Compounds

Structural Analogues

  • Posaconazole intermediates: Share piperazine cores but lack naphthylmethyl groups, reducing aromatic interactions .

  • Buspirone: A piperazine-based anxiolytic with a pyrimidinyl substituent instead of ethoxybenzylidene.

Functional Comparisons

N-(4-Ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine’s lipophilicity (LogP ≈ 4.2) exceeds that of posaconazole intermediates (LogP ≈ 3.5), suggesting better tissue penetration but potential toxicity risks .

Future Research Directions

Mechanistic Studies

  • In vitro assays: Evaluate inhibition of fungal CYP51 and bacterial topoisomerases.

  • Molecular docking: Model interactions with acetylcholinesterase active sites.

Synthetic Optimization

  • Explore green chemistry approaches using ionic liquids or microwave-assisted synthesis.

  • Investigate asymmetric synthesis for enantiomerically pure variants.

Preclinical Development

  • Conduct pharmacokinetic studies to assess oral bioavailability and metabolic stability.

  • Test toxicity profiles in murine models.

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